H2N-PEG3-CH2CH2CONHNHBoc
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Overview
Description
The compound H2N-PEG3-CH2CH2CONHNHBoc is a polyethylene glycol (PEG) derivative with a hydrazide functional group protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in bioconjugation and drug delivery systems due to its water solubility and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H2N-PEG3-CH2CH2CONHNHBoc typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material, such as an amino acid or peptide, with a PEG reagent.
Hydrazide Formation: The PEGylated intermediate is then reacted with hydrazine to introduce the hydrazide functional group.
Boc Protection: Finally, the hydrazide group is protected with a Boc group to yield the final product.
Industrial Production Methods
In an industrial setting, the production of This compound follows similar steps but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of the starting material are PEGylated using automated reactors.
Hydrazine Reaction: The PEGylated intermediate is then reacted with hydrazine under controlled conditions to ensure high yield and purity.
Boc Protection: The final step involves the protection of the hydrazide group with a Boc group, followed by purification and quality control.
Chemical Reactions Analysis
Types of Reactions
H2N-PEG3-CH2CH2CONHNHBoc: undergoes several types of chemical reactions, including:
Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the hydrazide group.
Conjugation Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, common reagents include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Nucleophilic Reagents: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Aldehydes and Ketones: For conjugation reactions, aldehydes and ketones are used to form hydrazones.
Major Products
The major products formed from these reactions include:
Deprotected Hydrazide: Formed after Boc deprotection.
Hydrazone Conjugates: Formed from the reaction with aldehydes and ketones.
Scientific Research Applications
H2N-PEG3-CH2CH2CONHNHBoc: has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the production of PEGylated proteins and peptides for various industrial applications.
Mechanism of Action
The mechanism of action of H2N-PEG3-CH2CH2CONHNHBoc involves:
Molecular Targets: The hydrazide group can target aldehyde and ketone groups on biomolecules.
Pathways Involved: The conjugation of the hydrazide group with aldehydes and ketones forms stable hydrazone bonds, which can enhance the stability and solubility of the modified biomolecules.
Comparison with Similar Compounds
H2N-PEG3-CH2CH2CONHNHBoc: can be compared with other similar compounds, such as:
H2N-PEG2-CH2COOH: A PEG derivative with a carboxylic acid group instead of a hydrazide group.
BocNH-PEG3-CH2CH2NH2: A PEG derivative with an amine group protected by a Boc group.
Uniqueness
The uniqueness of This compound lies in its hydrazide functional group, which allows for specific conjugation reactions with aldehydes and ketones, making it highly versatile for bioconjugation and drug delivery applications .
Properties
Molecular Formula |
C14H29N3O6 |
---|---|
Molecular Weight |
335.40 g/mol |
IUPAC Name |
tert-butyl N-[3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoylamino]carbamate |
InChI |
InChI=1S/C14H29N3O6/c1-14(2,3)23-13(19)17-16-12(18)4-6-20-8-10-22-11-9-21-7-5-15/h4-11,15H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
LXRVQXCMNGWLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCN |
Origin of Product |
United States |
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